molecular formula C26H43NO5 B018196 Glycoursodeoxycholic acid CAS No. 64480-66-6

Glycoursodeoxycholic acid

Numéro de catalogue B018196
Numéro CAS: 64480-66-6
Poids moléculaire: 449.6 g/mol
Clé InChI: GHCZAUBVMUEKKP-XROMFQGDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of glycoursodeoxycholic acid has been efficiently achieved with a notable overall yield of 90.2%. The process begins with the synthesis of a mixed anhydride from ursodeoxycholic acid and ethyl chloroformate. Following this, the anhydride reacts with ethyl glycinate hydrochloride to afford the ethyl ester of ursodeoxycholic acid. The final step involves the hydrolysis of this ester in ethanolic sodium hydroxide to produce glycoursodeoxycholic acid. The synthesized compound is then confirmed through IR and 1H NMR spectroscopy techniques (Ouyang Gui-ping, 2010).

Applications De Recherche Scientifique

Field

This research is in the field of Cardiovascular Research .

Summary of the Application

GUDCA has been associated with the improvement of metabolic disorders, and its effect on atherosclerosis has been investigated . The study aimed to investigate the role of GUDCA in the development of atherosclerosis and its potential mechanisms .

Methods of Application

Human THP-1 macrophages were used to investigate the effect of GUDCA on oxidized low-density lipoprotein-induced foam cell formation in vitro . In an in vivo study, apolipoprotein E–deficient mice were fed a Western diet for 10 weeks to induce atherosclerosis, and then were gavaged once daily with or without GUDCA for 18 weeks .

Results or Outcomes

GUDCA improved cholesterol homeostasis and protected against atherosclerosis progression as evidenced by reduced plaque area along with lipid deposition, ameliorated local chronic inflammation, and elevated plaque stability . GUDCA administration partially normalized the Western diet–associated gut microbiota dysbiosis .

Application in Metabolic Disorders Research

Field

This research is in the field of Metabolic Disorders Research .

Summary of the Application

The role of GUDCA in diet-induced metabolic disorders was investigated, focusing on its effect on endoplasmic reticulum stress .

Methods of Application

Metabolomic analysis of 163 serum and stool samples of a metabolic disease cohort was performed, and GUDCA levels were found to be decreased in both serum and stool samples from patients with hyperglycemia . In vivo, GUDCA exerted effects on amelioration of high fat diet (HFD)-induced insulin resistance and hepatic steatosis .

Results or Outcomes

GUDCA reduced palmitic acid induced-ER stress and -apoptosis, as well as stabilized calcium homeostasis . ER stress and apoptosis were decreased in GUDCA-treated mice as compared with vehicle-treated mice in liver . These findings demonstrate that reduced GUDCA is an indicator of hyperglycemia .

Application in Bile Acids Level Regulation

Field

This research is in the field of Bile Acids Level Regulation .

Summary of the Application

The role of GUDCA in regulating bile acids level was investigated, focusing on its effect on gut microbiota and glycolipid metabolism to attenuate diabetes .

Methods of Application

Metabolomic analysis of serum and stool samples from a metabolic disease cohort was performed, and GUDCA levels were found to be decreased in both serum and stool samples from patients with hyperglycemia . In vivo, GUDCA exerted effects on amelioration of high fat diet (HFD)-induced insulin resistance and hepatic steatosis .

Results or Outcomes

GUDCA reduced palmitic acid induced-ER stress and -apoptosis, as well as stabilized calcium homeostasis . ER stress and apoptosis were decreased in GUDCA-treated mice as compared with vehicle-treated mice in liver . These findings demonstrate that reduced GUDCA is an indicator of hyperglycemia .

Safety And Hazards

GUDCA is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Orientations Futures

GUDCA has shown therapeutic efficacy in neurodegenerative models and diseases . It has been associated with the improvement of metabolic disorders . Recent studies suggest that supplementation of GUDCA could be an option for the treatment of diet-induced metabolic disorders, including insulin resistance and hepatic steatosis, with inhibiting ER stress .

Propriétés

IUPAC Name

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCZAUBVMUEKKP-XROMFQGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862344
Record name Glycoursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycoursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000708
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.00135 mg/mL
Record name Glycoursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000708
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glycoursodeoxycholic acid

CAS RN

64480-66-6
Record name Glycoursodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64480-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycoursodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064480666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycoursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name URSODEOXYCHOLYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF1G5J2X2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycoursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000708
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycoursodeoxycholic acid
Reactant of Route 2
Reactant of Route 2
Glycoursodeoxycholic acid
Reactant of Route 3
Reactant of Route 3
Glycoursodeoxycholic acid
Reactant of Route 4
Reactant of Route 4
Glycoursodeoxycholic acid
Reactant of Route 5
Glycoursodeoxycholic acid
Reactant of Route 6
Glycoursodeoxycholic acid

Citations

For This Compound
2,300
Citations
MA Brito, S Lima, A Fernandes, AS Falcao, RFM Silva… - Neurotoxicology, 2008 - Elsevier
… Moreover, we evaluated the ability of glycoursodeoxycholic acid (GUDCA), the most relevant conjugated derivative in the serum of patients treated with UDCA, to abrogate the UCB-…
Number of citations: 128 www.sciencedirect.com
AR Vaz, C Cunha, C Gomes, N Schmucki… - Molecular …, 2015 - Springer
… In this condition, a large proportion of UDCA is absorbed in the intestine and conjugated with glycine (glycoursodeoxycholic acid, GUDCA) and taurine (tauroursodeoxycholic acid, …
Number of citations: 58 link.springer.com
AR Vaz, M Delgado‐Esteban, MA Brito… - Journal of …, 2010 - Wiley Online Library
… Thus, we decided to test the neuroprotective effects of glycoursodeoxycholic acid (GUDCA) … c oxidase activity in immature neurons and glycoursodeoxycholic acid (GUDCA) exerts a …
Number of citations: 87 onlinelibrary.wiley.com
A Goldman, A Condon, E Adler… - Diseases of the …, 2010 - academic.oup.com
… As primarily glycine-conjugated UDCA is expected to be present in the refluxate of patients treated with UDCA, we evaluated the influence of glycoursodeoxycholic acid (GUDCA) on …
Number of citations: 44 academic.oup.com
SL Silva, AR Vaz, MJ Diógenes, N van Rooijen… - …, 2012 - Elsevier
… In contrast, no noticeable secondary effects are indicated for the bile acid glycoursodeoxycholic acid (GUDCA). GUDCA counteracts UCB-induced alterations in the redox status (Brito et …
Number of citations: 76 www.sciencedirect.com
A Fernandes, AR Vaz, AS Falcao… - … of Neuropathology & …, 2007 - academic.oup.com
The pathogenesis of bilirubin encephalopathy seems to result from accumulation of unconjugated bilirubin (UCB) within the brain. We have recently demonstrated that UCB causes …
Number of citations: 54 academic.oup.com
L Cheng, T Chen, M Guo, P Liu, X Qiao, Y Wei… - Clinical …, 2021 - portlandpress.com
… Herein, we found that glycoursodeoxycholic acid (GUDCA) was reduced markedly in patients with hyperglycemia. Supplementation of GUDCA alleviated high fat diet (HFD)-induced …
Number of citations: 10 portlandpress.com
K Huang, C Liu, M Peng, Q Su, R Liu… - Journal of the …, 2021 - Am Heart Assoc
Background Although glycoursodeoxycholic acid (GUDCA) has been associated with the improvement of metabolic disorders, its effect on atherosclerosis remains elusive. This study …
Number of citations: 15 www.ahajournals.org
B Chen, Y Bai, F Tong, J Yan, R Zhang, Y Zhong… - Gut …, 2023 - Taylor & Francis
… Here, we found that glycoursodeoxycholic acid (GUDCA) positively regulates gut microbiota by altering bile acid metabolism. GUDCA in mice resulted in higher taurolithocholic acid (…
Number of citations: 3 www.tandfonline.com
L Van den Bossche, P Hindryckx… - Applied and …, 2017 - Am Soc Microbiol
… Daily oral administration of UDCA, tauroursodeoxycholic acid (TUDCA), or glycoursodeoxycholic acid (GUDCA) equally lowered the severity of dextran sodium sulfate-induced colitis in …
Number of citations: 101 journals.asm.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.